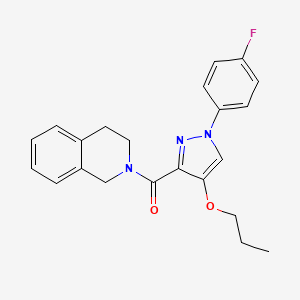

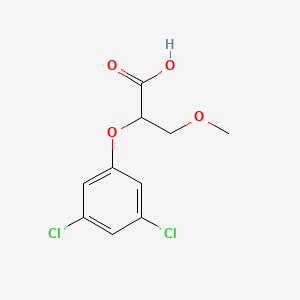

![molecular formula C10H12ClNO3S B2916023 Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate CAS No. 515832-73-2](/img/structure/B2916023.png)

Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate” is a compound with the linear formula C9 H10 Cl N O3 S . It’s a solid at room temperature .

Molecular Structure Analysis

The InChI code for “Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate” is 1S/C9H10ClNO3S/c1-5-3-6 (9 (13)14-2)8 (15-5)11-7 (12)4-10/h3H,4H2,1-2H3, (H,11,12) .Physical and Chemical Properties Analysis

“Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate” is a solid at room temperature . Its molecular weight is 247.7 .Scientific Research Applications

Synthesis and Dyeing Applications

Novel Heterocyclic Disperse Dyes with Thiophene Moiety : This research discusses the synthesis of derivatives similar to Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate and their application in dyeing polyester fibers. The study highlights the production of disperse dyes that offer a range of colors with good fastness properties, although they exhibit poor photostability. The dyes show potential for textile applications due to their color range and fastness (Iyun et al., 2015).

Fluorescence Properties

Study on Synthesis, Characterization, and Fluorescence Property : This research explores the fluorescence properties of a compound closely related to this compound, demonstrating its potential use in materials science for creating fluorescent materials (Guo Pusheng, 2009).

Organic Synthesis and Intermediates

Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate : This study provides insights into the crystal structure and properties of a related compound, indicating its significance as a key intermediate in organic synthesis for medicines, dyes, and pesticides. The research discusses how the amino and carboxyl groups of these compounds can participate in various interactions, which is crucial for designing new molecules (Tao et al., 2020).

Antimicrobial Activity

Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for Their Antimicrobial Activity : This study highlights the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives and their screening for antibacterial activity, demonstrating the biological relevance of thiophene derivatives in developing new antimicrobial agents (Prasad et al., 2017).

Genotoxic and Carcinogenic Potentials

Assessment of the Genotoxic and Carcinogenic Potentials of 3-Aminothiophene Derivatives : This research assesses the genotoxic/mutagenic and carcinogenic potentials of methyl 3-amino-4-methylthiophene-2-carboxylate and related compounds. It employs various in vitro and in silico methodologies, contributing to understanding the safety profile of these compounds (Lepailleur et al., 2014).

Safety and Hazards

Mechanism of Action

Mode of Action

Based on the structure of the compound, it can be inferred that it may undergo nucleophilic addition / elimination reactions with its targets . The chloroacetyl group in the compound can react with nucleophilic sites on target molecules, leading to changes in their structure and function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability.

Properties

IUPAC Name |

methyl 2-[(2-chloroacetyl)amino]-5-ethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-3-6-4-7(10(14)15-2)9(16-6)12-8(13)5-11/h4H,3,5H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZMUIMUPSPNFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)CCl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

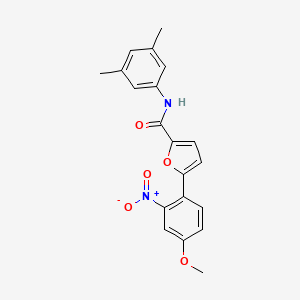

![2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2915943.png)

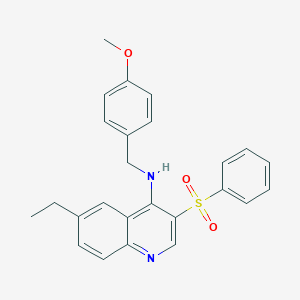

![4-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2915944.png)

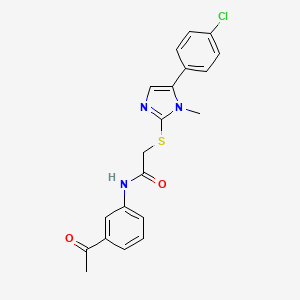

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2915947.png)

![(E)-3,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915948.png)

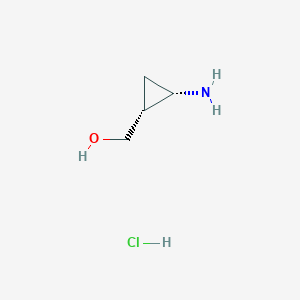

![1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B2915949.png)

![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B2915955.png)

![2-[4-[(5E)-5-[3-[4-(2-carboxyanilino)-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B2915959.png)

![4-(2,3-Dihydro-1-benzofuran-5-yl)-3-(4-fluorophenoxy)-1-[(3,4,5-trimethoxyphenyl)methyl]azetidin-2-one](/img/structure/B2915961.png)